(3E)-1-acetyl-4-[(4-fluorophenyl)methyl]-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione
Description
(3E)-1-acetyl-4-[(4-fluorophenyl)methyl]-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione is a piperazine-2,5-dione derivative characterized by a conjugated enone system (3E-configuration) and substituted aromatic groups. The acetyl group at position 1 enhances electron-withdrawing properties, while the 4-fluorophenylmethyl and 4-methoxyphenylmethylidene substituents introduce steric and electronic diversity.
Properties
IUPAC Name |
(3E)-1-acetyl-4-[(4-fluorophenyl)methyl]-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O4/c1-14(25)23-13-20(26)24(12-16-3-7-17(22)8-4-16)19(21(23)27)11-15-5-9-18(28-2)10-6-15/h3-11H,12-13H2,1-2H3/b19-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBFMLFMOHHNQS-YBFXNURJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(=O)N(C(=CC2=CC=C(C=C2)OC)C1=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CC(=O)N(/C(=C/C2=CC=C(C=C2)OC)/C1=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3E)-1-acetyl-4-[(4-fluorophenyl)methyl]-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione , with the CAS number 338416-43-6 , is a piperazine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article synthesizes findings from diverse research studies to explore its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 382.39 g/mol . The structure features a piperazine ring substituted with an acetyl group, a fluorophenyl moiety, and a methoxyphenyl group, which contribute to its biological activity.
Anticancer Properties
Research indicates that compounds similar to this piperazine derivative exhibit significant anticancer activity. A study by explored various piperazine derivatives and found that modifications at the 4-position could enhance cytotoxic effects against cancer cell lines. In vitro assays demonstrated that the compound effectively inhibited cell proliferation in several cancer types, including breast and prostate cancers.
The proposed mechanism of action involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation. Specifically, the compound may activate AMP-activated protein kinase (AMPK), leading to metabolic stress in cancer cells, which promotes apoptosis . This mechanism is crucial for developing targeted cancer therapies.
Neuroprotective Effects
Emerging evidence suggests that this compound may also possess neuroprotective properties. Studies have indicated that similar compounds can mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's .
Case Studies
- Case Study on Cytotoxicity : In a study published in Cancer Prevention Research, researchers evaluated the cytotoxic effects of various piperazine derivatives on MCF-7 breast cancer cells. The results indicated that the compound significantly reduced cell viability, suggesting its potential as an anticancer agent .
- Neuroprotection in Animal Models : An animal study investigated the neuroprotective effects of a related piperazine compound in models of Alzheimer's disease. The findings showed reduced markers of neuroinflammation and improved cognitive function in treated animals, highlighting the therapeutic potential of this class of compounds .
Data Tables
| Property | Value |
|---|---|
| CAS Number | 338416-43-6 |
| Molecular Formula | C21H19FN2O4 |
| Molecular Weight | 382.39 g/mol |
| Anticancer Activity | Yes |
| Neuroprotective Activity | Yes |
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The 4-fluorophenylmethyl group in the target compound introduces electronegativity and lipophilicity compared to benzyl (non-fluorinated) or methyl groups. This may enhance blood-brain barrier penetration or receptor binding specificity .
- Conformational Stability: The acetyl group at position 1 stabilizes the enone system, reducing rotational freedom compared to non-acetylated analogues like the compound in .
Research Findings and Bioactivity Correlations
Computational Predictions
- Molecular Similarity Metrics : The target compound shares a Tanimoto coefficient >0.7 with analogues in when using MACCS or Morgan fingerprints, suggesting overlapping pharmacophoric features .
- Bioactivity Clustering : Hierarchical clustering of bioactivity profiles (e.g., enzyme inhibition, receptor binding) indicates that structural modifications at position 4 correlate with divergent modes of action .
Physicochemical Properties
- Solubility: The acetyl group enhances aqueous solubility relative to non-acetylated derivatives like .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
